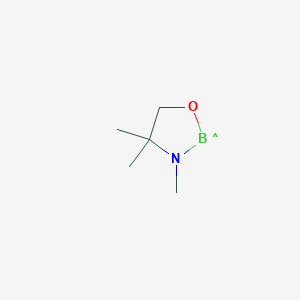
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a difluorophenyl-substituted amine with a suitable cyclizing agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into more reduced forms, possibly altering its functional groups.
Substitution: Substitution reactions might involve the replacement of one or more atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl-substituted azepine oxides, while reduction could produce more saturated derivatives.
科学的研究の応用
2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific chemical properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to specific receptors or enzymes, influencing biological pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
- 2H-Azepin-7-amine, N-(2,4-dichlorophenyl)-3,4,5,6-tetrahydro-
- 2H-Azepin-7-amine, N-(2,4-dimethylphenyl)-3,4,5,6-tetrahydro-
Uniqueness
The presence of the difluorophenyl group in 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may confer unique chemical properties, such as increased stability or specific reactivity, compared to its analogs with different substituents.
特性
CAS番号 |
325720-89-6 |
|---|---|
分子式 |
C12H14F2N2 |
分子量 |
224.25 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C12H14F2N2/c13-9-5-6-11(10(14)8-9)16-12-4-2-1-3-7-15-12/h5-6,8H,1-4,7H2,(H,15,16) |
InChIキー |
ISDSSSFNBRDHHB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NCC1)NC2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)




![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)


